2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide
Description
This compound belongs to the pyridazino-thiazine class of heterocyclic molecules, characterized by a fused bicyclic core with nitrogen and sulfur atoms. The structure features a 4-allyl substituent on the pyridazino-thiazine ring and an acetamide group linked to a 2-chloro-4-methylphenyl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions and electronic effects are critical.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-3-6-22-16(25)10-27-14-8-20-23(18(26)17(14)22)9-15(24)21-13-5-4-11(2)7-12(13)19/h3-5,7-8H,1,6,9-10H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUTGCAJFBNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide represents a novel class of pyridazine derivatives with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure
The compound features a complex structure that includes a pyridazine core fused with a thiazine moiety. The presence of an allyl group and a chloro-substituted phenyl ring contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyridazine compounds can inhibit the growth of various cancer cell lines. For instance, modifications in the pyridazine structure have led to compounds with IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of related pyridazine compounds, researchers synthesized several derivatives and tested their efficacy against different cancer cell lines. One derivative showed significant inhibition of cell proliferation with an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells.
Case Study 2: Antimicrobial Screening
A series of pyridazine derivatives were screened for antimicrobial activity using standard protocols against Gram-positive and Gram-negative bacteria. One compound exhibited notable activity against Staphylococcus aureus with an MIC of 15 μg/mL, indicating potential for development as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : Certain derivatives trigger apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors.
- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways such as the Hedgehog signaling pathway, which is implicated in tumor growth and metastasis .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide may exhibit anticancer properties. The presence of the pyridazine and thiazine rings can influence cell signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that derivatives of these structures can inhibit specific kinases that play crucial roles in cancer progression .
Anti-inflammatory Effects
The compound is also being investigated for its potential anti-inflammatory properties. Similar compounds have shown efficacy in reducing inflammation markers in vitro and in vivo, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Given the structural characteristics of the compound, it is hypothesized to possess antimicrobial properties. Research into related thiazine derivatives has demonstrated effectiveness against various bacterial strains, indicating a potential application for this compound in treating infections .
Case Study 1: Anticancer Evaluation
A study conducted on structurally similar compounds revealed significant cytotoxicity against several cancer cell lines. The mechanism was traced back to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that further optimization of the compound could enhance its anticancer efficacy .
Case Study 2: Anti-inflammatory Screening
In vitro assays demonstrated that related compounds effectively reduced TNF-alpha levels in macrophages. This finding supports the hypothesis that the compound could serve as a lead for developing anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Basic Compound Information
| Property | Value |
|---|---|
| CAS Number | 1251583-19-3 |
| Molecular Formula | C₁₈H₁₇ClN₄O₃S |
| Molecular Weight | 404.9 g/mol |
| Key Functional Groups | Pyridazinone, thiazinone, allyl, acetamide, chloroarene |
Hydrolysis of the Acetamide Group
The acetamide moiety (-NHCO-) is susceptible to acid- or base-catalyzed hydrolysis , yielding a carboxylic acid derivative.
Example Reaction :
Conditions :
Allyl Group Modifications
The allyl substituent (-CH₂CH=CH₂) participates in electrophilic additions (e.g., halogenation) and oxidation reactions.
Ring-Opening of Pyridazinothiazinone
The fused pyridazinone-thiazinone system may undergo nucleophilic attack under strongly acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the thiazinone ring to form a thiol intermediate .
-
Basic Degradation : Ring contraction or formation of sulfonic acid derivatives .
Example Pathway :
Substitution at the Chloroarene Site
The 2-chloro-4-methylphenyl group can undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides):
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Morpholine | DMF, K₂CO₃, 80°C, 12 hrs | Morpholinyl-substituted arene | |
| Sodium methoxide | MeOH, reflux, 8 hrs | Methoxy-substituted derivative |
Oxidation of Thiazinone Sulfur
The sulfur atom in the thiazinone ring is prone to oxidation :
Example :
Synthetic Routes and Precursor Reactions
The compound is synthesized via multi-step heterocyclization (as inferred from analogous systems in ):
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Formation of Pyridazinone Core : Cyclocondensation of hydrazine derivatives with diketones.
-
Thiazinone Ring Construction : Sulfur incorporation via thiourea intermediates.
-
Acetamide Coupling : Reaction of carboxylic acid chloride with 2-chloro-4-methylaniline.
Key Intermediate :
Stability Under Physiological Conditions
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The most relevant structural analog identified is 2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,4-difluorophenyl)acetamide (hereafter referred to as the "comparison compound") . Below is a detailed analysis of their differences and implications:
Structural Variations
EWG: Electron-withdrawing group; *EDG: Electron-donating group
Key Observations :
- Aryl Substituents : The 2-chloro-4-methylphenyl group combines steric bulk (methyl) with moderate electron withdrawal (chloro). In contrast, the 2,4-difluorophenyl group offers stronger electron withdrawal (fluorine) and reduced steric hindrance, which may improve metabolic stability and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
